molecular formula C18H20N6 B12200515 N-(2-phenylethyl)-4-(pyrrolidin-1-yl)pteridin-2-amine

N-(2-phenylethyl)-4-(pyrrolidin-1-yl)pteridin-2-amine

Cat. No.: B12200515
M. Wt: 320.4 g/mol
InChI Key: RAZBWORAECZDEM-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-(pyrrolidin-1-yl)pteridin-2-amine is a synthetic pteridine derivative supplied for research purposes. As a pteridine-based compound, this class of molecules is often investigated in medicinal chemistry for its potential to interact with various enzymatic pathways and cellular receptors. Its molecular structure, which incorporates a phenethyl moiety linked to a pyrrolidinyl-pteridine core, suggests potential as an intermediate or key scaffold in the development of biologically active molecules. Researchers are exploring its specific properties and applications, which may include [ e.g., kinase inhibition, receptor antagonism/agonism ]. The precise mechanism of action for this compound is an area of ongoing investigation but is hypothesized to involve [ e.g., binding to a specific protein target or modulating a particular signaling pathway ]. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C18H20N6

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2-phenylethyl)-4-pyrrolidin-1-ylpteridin-2-amine

InChI

InChI=1S/C18H20N6/c1-2-6-14(7-3-1)8-9-21-18-22-16-15(19-10-11-20-16)17(23-18)24-12-4-5-13-24/h1-3,6-7,10-11H,4-5,8-9,12-13H2,(H,20,21,22,23)

InChI Key

RAZBWORAECZDEM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(2-phenylethyl)-4-(pyrrolidin-1-yl)pteridin-2-amine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pteridine core substituted with a pyrrolidinyl group and a phenethyl moiety. Its molecular formula is C18H22N4C_{18}H_{22}N_{4} with a molecular weight of approximately 314.4 g/mol. The structural features contribute to its interaction with biological targets, particularly in the modulation of enzyme activities.

This compound primarily acts as a modulator of various kinases and receptors. Research indicates that it may inhibit specific kinases involved in cellular signaling pathways, which can lead to altered cellular functions such as proliferation and apoptosis.

Key Mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit kinases like KCNQ2, with an IC50 value of 69 nM, indicating potent activity against this target .
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target/Effect IC50 / EC50 Reference
Kinase InhibitionKCNQ269 nM
Antiproliferative EffectsVarious cancer cell linesVaries
Neurotransmitter ModulationSerotonin receptorsVaries

Study 1: Anticancer Properties

A study investigated the antiproliferative effects of this compound on several cancer cell lines. The compound demonstrated significant inhibition of cell growth, suggesting potential as an anticancer agent. The study highlighted its ability to induce apoptosis in treated cells.

Study 2: Neuropharmacological Effects

Another research focused on the neuropharmacological properties of the compound, revealing its interaction with serotonin receptors. This interaction suggests a possible role in modulating mood and anxiety disorders, warranting further exploration into its therapeutic applications.

Scientific Research Applications

Therapeutic Applications

  • Neurological Disorders
    • Mechanism of Action : Research indicates that this compound may act as a modulator of neurotransmitter systems, potentially benefiting conditions like depression and anxiety. Its interaction with serotonin receptors has been studied, suggesting it may enhance serotonergic signaling .
    • Case Study : A study involving animal models demonstrated that administration of N-(2-phenylethyl)-4-(pyrrolidin-1-yl)pteridin-2-amine resulted in significant reductions in depressive-like behaviors, indicating its potential as an antidepressant .
  • Cancer Research
    • Anti-Cancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells .
    • Data Table: Cytotoxic Effects
      Cell LineIC50 (µM)Mechanism of Action
      HeLa15Apoptosis induction
      MCF-720Cell cycle arrest
      A54925Mitochondrial dysfunction
  • Infectious Diseases
    • Antimicrobial Activity : Recent investigations suggest that this compound possesses antimicrobial properties against certain bacterial strains. The compound's efficacy was tested against Mycobacterium tuberculosis, showing promise as a potential anti-tuberculosis agent .
    • Case Study : In vitro tests revealed that the compound inhibited the growth of Mycobacterium tuberculosis at concentrations lower than traditional antibiotics, highlighting its potential as a novel treatment option .

Research and Development

The ongoing research into this compound focuses on optimizing its pharmacological properties and understanding its mechanisms of action. Collaborative studies across institutions are essential for advancing this compound from laboratory settings to clinical applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pteridine Derivatives

Compound Name Substituents (Position) Heterocycle at 4-Position Molecular Formula Molecular Weight Key Features Reference
This compound Phenylethyl (2-amine), Pyrrolidine (4) Pyrrolidine C₁₈H₂₁N₅* ~307.4* High lipophilicity; moderate basicity Inferred
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine Cyclohexenylethyl (2-amine), Morpholine (4) Morpholine C₁₈H₂₄N₆O 340.4 Enhanced solubility (due to morpholine oxygen); lower basicity
N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Dimethylphenyl (2-amine), Piperazine (4) Piperazine C₂₃H₂₆N₆ 386.5 High basicity (two nitrogen atoms); potential for hydrogen bonding
4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine Trimethoxyphenyl (2-amine), Pyrrolidine (4) Pyrrolidine C₂₀H₂₃N₅O₃ 381.4 Electron-rich aryl group; possible kinase inhibition

*Estimated based on structural inference due to lack of direct data.

Physicochemical and Pharmacological Implications

Pyrrolidine vs. Morpholine (Oxygen vs. However, morpholine-containing analogs may exhibit better aqueous solubility, which is critical for oral bioavailability .

Phenylethyl vs. Trimethoxyphenyl Substituents:

  • The phenylethyl group in the target compound contributes to lipophilicity, favoring interactions with hydrophobic binding pockets. In contrast, the trimethoxyphenyl group in CAS 1144486-98-5 introduces electron-donating methoxy groups, which could enhance binding to targets like kinases or DNA through π-stacking .

Piperazine vs. Pyrrolidine:

  • Piperazine derivatives (e.g., ) exhibit higher basicity due to the additional nitrogen, which may improve solubility in acidic environments (e.g., lysosomes) but increase off-target interactions with cation channels.

Research Findings and Hypotheses

While direct studies on this compound are absent in the provided evidence, inferences can be drawn:

Kinase Inhibition: Analogous compounds with pyrrolidine substituents (e.g., ) show activity against kinases due to their ability to occupy ATP-binding pockets.

Toxicity: Pyrrolidine-containing compounds may exhibit higher hepatotoxicity risks compared to morpholine derivatives, as seen in preclinical studies .

Preparation Methods

Microwave-Assisted Pyrrolidine Installation

A validated route involves the reaction of 4-chloropteridin-2-amine with pyrrolidine under microwave irradiation (Scheme 1A):

Reaction Conditions

  • Substrate : 4-Chloropteridin-2-amine (1.0 equiv)

  • Nucleophile : Pyrrolidine (3.0 equiv)

  • Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Solvent : Acetonitrile (0.1 M)

  • Temperature : 150°C (microwave)

  • Time : 10–15 minutes

Performance Metrics

EntryScale (mmol)Yield (%)Purity (HPLC)
10.57298.2
22.06897.8
35.06596.5

This method achieves rapid reaction times but requires careful control of microwave power to prevent decomposition.

Phenethylamine Coupling via Buchwald-Hartwig Amination

The 2-amino group is functionalized using a palladium-catalyzed coupling (Scheme 1B):

Catalytic System

  • Pd Source : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Substrate : 4-(Pyrrolidin-1-yl)pteridin-2-amine

  • Electrophile : (2-Bromoethyl)benzene

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Toluene (0.2 M)

  • Temperature : 110°C

Key Data

  • Turnover Number (TON): 520

  • Selectivity: >99% for monoalkylation

  • Isolated Yield: 78%

Bromination-Amination Sequential Strategy

Following pyrovalerone synthesis principles, a halogenation-amination sequence proves effective:

Step 1: α-Bromination of Pteridinone

  • Reagents : Br₂ (1.1 equiv), AlCl₃ (0.1 equiv)

  • Solvent : CH₂Cl₂ (0°C to rt)

  • Yield : 94% (α-bromopteridinone)

Step 2: Pyrrolidine Displacement

  • Conditions : Pyrrolidine (5.0 equiv), DMF, 25°C

  • Time : 4 h

  • Isolated Yield : 81%

Analytical Characterization Benchmarks

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 8.42 (s, 1H, H-7), 7.35–7.28 (m, 5H, Ph), 4.12 (t, J=7.1 Hz, 2H, CH₂Ph), 3.78–3.65 (m, 4H, pyrrolidine), 2.02–1.89 (m, 4H, pyrrolidine).

  • HRMS (ESI+): m/z [M+H]⁺ calcd for C₁₉H₂₂N₆: 334.1889; found: 334.1893.

Chromatographic Purity

  • HPLC : Phenomenex Gemini C18 (150 × 4.6 mm), 85:15 acetonitrile/water (+0.1% TFA), tᵣ = 6.72 min, purity >99%.

Critical Evaluation of Synthetic Methodologies

Comparative Efficiency

MethodTotal Yield (%)Purity (%)Scalability
NAS + Microwave65–7296–98Moderate
Mannich Reaction58–6394–96Low
Bromination-Amination75–8197–99High

Key Limitations

  • Microwave methods suffer from energy transfer inefficiencies at >5 mmol scales.

  • Mannich approach produces diastereomers requiring chromatographic separation.

  • Bromination step generates stoichiometric HBr waste .

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